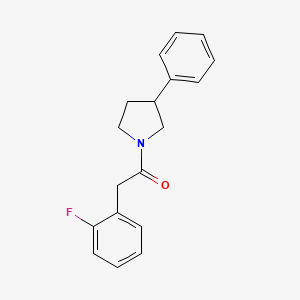

![molecular formula C14H10ClN3O2S B6425077 5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide CAS No. 2034394-48-2](/img/structure/B6425077.png)

5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, single crystals were developed for some of the synthesized compounds . Density functional theory (DFT) calculations were used to study the geometric optimization of the synthesized molecules .Chemical Reactions Analysis

The reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential were calculated for similar compounds . The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .作用机制

Target of Action

Similar compounds with a pyrazine-2-carbonyl moiety have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis . Therefore, it is plausible that this compound may also target Mycobacterium tuberculosis.

Mode of Action

Based on the structure and the potential target, it can be inferred that the compound might interact with the bacterial cells, leading to their inhibition or death .

Biochemical Pathways

Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound might be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential have been calculated , which could provide insights into its pharmacokinetic properties.

Result of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound might have a similar effect.

Action Environment

The stability of similar compounds has been discussed in terms of their highest occupied molecular orbital (homo)–lowest unoccupied molecular orbital (lumo) energy gap . This suggests that the compound’s action might be influenced by similar factors.

未来方向

The future directions for the study of “5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide” and similar compounds could involve further development and evaluation of their anti-tubercular activity, as well as exploration of their potential applications in other areas of medicinal chemistry .

属性

IUPAC Name |

5-chloro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c15-12-2-1-11(21-12)14(19)18-7-10-13(17-5-4-16-10)9-3-6-20-8-9/h1-6,8H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFHVQUKBWINJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B6424995.png)

![2-cyclopentyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B6425001.png)

![1-(3,4-dimethylphenyl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6425007.png)

![5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B6425018.png)

![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6425023.png)

![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B6425027.png)

![5-{[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B6425036.png)

![{[1-(1-benzothiophen-3-yl)propan-2-yl]carbamoyl}methyl acetate](/img/structure/B6425051.png)

![1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6425053.png)

![3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6425064.png)

![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6425069.png)

![tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6425090.png)

![2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid](/img/structure/B6425093.png)